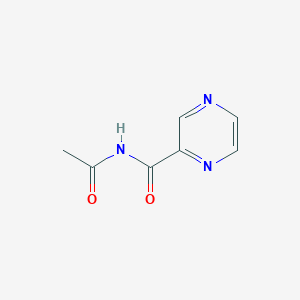

N-acetylpyrazine-2-carboxamide

説明

Significance of Pyrazine (B50134) Carboxamides in Chemical Biology and Medicinal Chemistry

Pyrazine carboxamides, a class of compounds characterized by a pyrazine ring linked to a carboxamide group, represent a cornerstone in the development of biologically active molecules. chemicalbook.combldpharm.comcymitquimica.com The pyrazine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, imparts unique physicochemical properties to these compounds. sciforum.netmdpi.com This structural motif is found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. sciforum.netresearchgate.net

In medicinal chemistry, pyrazine carboxamides are recognized for their therapeutic potential across various disease areas. sciforum.net A notable example is Pyrazinamide, a first-line antitubercular drug. The structural features of pyrazine carboxamides allow them to serve as versatile scaffolds for interacting with biological targets such as enzymes and receptors. cymitquimica.com Researchers have extensively explored their potential as anti-inflammatory, antimicrobial, anticancer, and herbicidal agents. bldpharm.comcymitquimica.comsciforum.net The ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors, combined with the diverse substitutions possible on the ring, allows for the fine-tuning of their biological activity and pharmacokinetic profiles. grafiati.com

In chemical biology, pyrazine carboxamides are utilized as tools to probe biological systems. Their defined structure-activity relationships help in understanding molecular recognition processes. mdpi.com Furthermore, their applications extend to material science, where their electronic properties are of interest. chemicalbook.com

Overview of N-Acetylpyrazine-2-carboxamide Research Landscape

In contrast to the extensive research on the broader pyrazine carboxamide class, the academic literature on this compound (CAS Number: 135742-53-9) is notably limited. A comprehensive search of scientific databases reveals a scarcity of published studies detailing its synthesis, biological evaluation, or specific applications.

The primary sources of information for this compound are commercial chemical suppliers, where it is listed as a research chemical or building block. chemicalbook.combldpharm.com This suggests that its current role in the scientific community is likely that of a synthetic intermediate, a starting material for the construction of more complex molecules. Its structural relative, 2-acetylpyrazine, is a known flavor component and a versatile intermediate in organic synthesis. researchgate.net Similarly, derivatives such as N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for activities like photosynthesis inhibition. sciforum.net The study of related compounds, such as cyanopyrazine-2-carboxamide derivatives, has provided insights into their spectroscopic and chemical properties. uantwerpen.benih.gov

The lack of dedicated research articles on this compound itself indicates that its specific biological activities and potential applications remain largely unexplored.

Scope and Objectives of the Research Overview

The scope of this article is to provide a concise and scientifically grounded overview of this compound based on the currently available information. The primary objectives are:

To contextualize this compound by discussing the established significance of the broader pyrazine carboxamide class in scientific research.

To accurately represent the current research landscape of this compound, highlighting the limited specific data and its probable status as a synthetic precursor.

To present the known properties of the compound in a clear and accessible format.

This overview is intended for a scientific audience and will strictly adhere to the outlined topics, focusing solely on the chemical and research aspects of this compound.

Compound Properties

| Property | Value |

| CAS Number | 135742-53-9 |

| Molecular Formula | C7H7N3O2 |

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

特性

IUPAC Name |

N-acetylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-5(11)10-7(12)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANHBWVGXBMRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332883 | |

| Record name | N-acetylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135742-53-9 | |

| Record name | N-acetylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of N-Acetylpyrazine-2-carboxamide

The direct synthesis of this compound is not commonly detailed in dedicated literature. However, its structure suggests a primary synthetic route involving the acylation of a pyrazine-2-carboxamide precursor. This transformation is a standard method for forming N-acyl amides.

A plausible and efficient method involves the reaction of pyrazine-2-carboxamide with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction typically proceeds in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid).

Chemical transformations involving the acetylation of similar pyrazine (B50134) structures have been documented. For instance, the acetylation of a pyrazine derivative containing both a hydroxyl and an amide group using excess acetic anhydride resulted in diacetylation, affecting both functional groups . This indicates the feasibility of acetylating the amide nitrogen on a pyrazine-2-carboxamide scaffold.

Another approach to forming the N-acyl bond involves using coupling reagents. While often used to form amides from carboxylic acids and amines, these reagents can also be adapted for N-acylation reactions under specific conditions.

Synthesis of Pyrazine-2-carboxamide Scaffolds and Precursors

The synthesis of the pyrazine core is a well-established field in heterocyclic chemistry. Numerous methodologies exist, ranging from traditional condensation reactions to modern metal-catalyzed and green chemistry approaches. These methods provide access to the pyrazine-2-carboxamide scaffold, which is the immediate precursor to this compound.

Condensation Reactions for Pyrazine Ring Formation

Condensation reactions are among the most fundamental and widely used methods for constructing the pyrazine ring. These reactions typically involve the combination of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netscribd.com

Key condensation strategies include:

Reaction of α-Diketones with 1,2-Diamines : This is a classic route where a 1,2-diketone (like glyoxal or diacetyl) reacts with a 1,2-diamine (such as ethylenediamine) scribd.com. The initial reaction forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netyoutube.com Copper (II) oxide and manganese oxide are common oxidizing agents for this step. researchgate.net

Self-Condensation of α-Amino Ketones : In this approach, two molecules of an α-amino ketone undergo self-condensation, often with heating in the presence of an acid catalyst, to form a pyrazine derivative biosynce.com. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and dehydration to yield the pyrazine ring. biosynce.com The Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses are historical variations of this method. wikipedia.org

The main reaction pathways for forming pyrazine derivatives via condensation are illustrated in the table below.

| Pathway | Reactant 1 | Reactant 2 | Intermediate | Product |

| A | α-aminocarbonyl | α-aminocarbonyl | Dihydropyrazine | Pyrazine Derivative |

| B | Amino sugar | α-dicarbonyl + Ammonia | - | Pyrazine Derivative |

| C | α-dicarbonyl | α-dicarbonyl + Ammonia | - | Hydroxy-pyrazine |

This table is based on reaction pathways described in the literature researchgate.net.

Ring Closure Approaches in Pyrazine Synthesis

Ring closure, or cyclization, strategies offer alternative pathways to the pyrazine core, often providing access to complex or densely substituted derivatives. These methods construct the heterocyclic ring from acyclic precursors through intramolecular reactions.

Notable ring closure approaches include:

Cyclization of N-Allyl Malonamides : This two-step sequence begins with the diazidation of N-allyl malonamides. The resulting diazido compounds undergo thermal or copper-mediated cyclization to yield pyrazine derivatives substituted with ester and hydroxy groups rsc.org.

Cyclization of N-Propargylamines : N-propargylamines serve as versatile precursors that can undergo various cyclization reactions to form nitrogen-containing heterocycles, including pyrrolopyrazines researchgate.net.

Epoxide Ring Opening : A convenient method involves the ring-opening of an epoxide with ethylenediamine. This reaction forms a piperazine intermediate, which is then oxidized to yield the pyrazine ring youtube.comslideshare.net.

Metal-Catalyzed Synthesis Routes

Metal catalysis has introduced highly efficient and selective methods for pyrazine synthesis. These routes often involve dehydrogenative coupling or cross-coupling reactions, enabling the formation of the pyrazine ring or its functionalization under milder conditions than traditional methods.

| Catalyst Type | Reaction | Substrates | Key Features |

| Manganese Pincer Complexes | Dehydrogenative Coupling | 2-Aminoalcohols or 1,2-Diaminobenzene and 1,2-Diols | Atom-economical, forms H₂ and H₂O as byproducts. nih.govacs.org |

| Palladium Catalysts | Dehydrogenation | Piperazines | High yield conversion to pyrazines. tandfonline.com |

| Palladium Catalysts | Suzuki Cross-Coupling | Halogenated Pyrazines and Boronic Acids | Functionalization of the pyrazine ring with aryl groups. mdpi.comsemanticscholar.org |

| Copper-Chromium Catalysts | Condensation/Dehydrogenation | Diamines and Epoxides | Used in industrial synthesis. tandfonline.com |

These catalytic systems provide powerful tools for creating substituted pyrazines from various starting materials. The dehydrogenative coupling catalyzed by manganese pincer complexes is particularly noteworthy for its sustainability, as it generates only water and hydrogen gas as byproducts nih.govacs.org.

Green Chemistry Methodologies for Pyrazine Production

In line with the principles of sustainable chemistry, several green methodologies for pyrazine synthesis have been developed. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green approaches include:

Biocatalysis : Enzymes are used to catalyze reactions under mild conditions. For example, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines, providing a greener alternative to traditional coupling reagents nih.gov.

One-Pot Synthesis : A simple, cost-effective, and environmentally benign one-pot method involves the reaction of 1,2-diketones with 1,2-diamines in the presence of a catalytic amount of t-BuOK at room temperature. This method avoids expensive catalysts and high temperatures tandfonline.comresearchgate.net.

Use of Greener Solvents : Research has focused on replacing hazardous solvents like DMF and THF with more environmentally friendly options, such as tert-amyl alcohol, in the synthesis of pyrazine derivatives nih.gov.

Ultrasonic Wave Synthesis : The application of ultrasonic waves can lead to higher yields, significantly shorter reaction times (8-20 minutes), and milder conditions, all without generating pollution researchgate.net.

N-Substitution Methods in Pyrazine Derivatives Synthesis

The synthesis of N-substituted pyrazine-2-carboxamides is a crucial step in creating a wide array of biologically active molecules. This transformation involves the formation of an amide bond between a pyrazine-2-carboxylic acid (or its activated derivative) and an amine.

Common methods for this N-substitution include:

Aminolysis of Acyl Chlorides : A standard and effective method involves converting a substituted pyrazine-2-carboxylic acid into its more reactive acyl chloride using an agent like thionyl chloride. The resulting acyl chloride is then reacted with a desired amine (e.g., a substituted aniline or benzylamine) in the presence of a base like pyridine to yield the corresponding N-substituted pyrazine-2-carboxamide mdpi.comnih.gov.

Peptide Coupling Reagents : Modern synthetic methods utilize coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to prepare an acyl chloride. A variety of such reagents are available, including propyl phosphonic anhydride (T3P), which has been successfully used in the synthesis of novel pyrazine-2-carboxylic acid derivatives rjpbcs.com.

Titanium Tetrachloride (TiCl₄) Mediation : TiCl₄ can be used to mediate the condensation of a pyrazine-2-amine with a carboxylic acid to form the amide bond, as demonstrated in the synthesis of N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.comsemanticscholar.org.

These methods provide a versatile toolkit for synthesizing the pyrazine-2-carboxamide scaffold, which can then be further modified, for example, by N-acetylation, to produce the target compound this compound.

Derivatization Strategies for this compound Analogs

A series of novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives have been synthesized through a metallic sodium-assisted reaction. researchgate.netuib.es This method involves the interaction of 2-cyanopyrazine with various benzohydrazides and acetohydrazides in dry methanol. researchgate.net The resulting hybrid derivatives include N'-benzoylpyrazine-2-carbohydrazonamide, N'-(4-methylbenzoyl)pyrazine-2-carbohydrazonamide, N'-(2-phenylacetyl)pyrazine-2-carbohydrazonamide, and N'-(2-(1H-indol-3-yl)acetyl)pyrazine-2-carbohydrazonamide. researchgate.net

The structural characterization of these compounds was performed using FTIR, ¹H NMR, and UV-vis spectroscopy, with crystal structures elucidated by single-crystal X-ray diffraction. researchgate.net The study of the crystal packing revealed that the molecules are linked via N-H···O and N-H···N hydrogen bonds and π···π interactions, forming supramolecular aggregates. researchgate.net

Alkylamino derivatives of N-benzylpyrazine-2-carboxamide have been synthesized and evaluated for their biological activities. rsc.orgresearchgate.net The synthesis involves the nucleophilic substitution of a chlorine atom on the pyrazine ring of chloro-derivatives of N-benzylpyrazine-2-carboxamide with various n-alkylamines, ranging from butylamine to octylamine. rsc.orgrsc.org

Specifically, 6-chloro, 5-chloro, and 3-chloro derivatives of N-benzylpyrazine-2-carboxamide serve as the starting materials. rsc.org The reaction with n-alkylamines yields the corresponding 6-alkylamino, 5-alkylamino, and 3-alkylamino derivatives. It was observed that the position of the alkylamino substitution significantly influences the antimycobacterial activity of the compounds. Derivatives with the substitution at the 6- and 5-positions showed notable activity, while the 3-substituted derivatives were found to be inactive. rsc.orgresearchgate.net

Substituted N-phenylpyrazine-2-carboxamides have been synthesized through the condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines. nih.gov The general procedure involves dissolving the crude acyl chloride, prepared from the corresponding pyrazine-2-carboxylic acid and thionyl chloride, in dry acetone. This solution is then added dropwise to a stirred solution of the substituted aniline in dry pyridine at room temperature. nih.gov After stirring, the reaction mixture is poured into cold water to precipitate the crude amide, which is then purified by recrystallization from aqueous ethanol. nih.gov This methodology has been successfully employed to synthesize a range of N-phenylpyrazine-2-carboxamide derivatives with different substituents on both the pyrazine and phenyl rings. nih.govrsc.org

| Compound Name | Yield (%) |

| 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 47 |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Not specified |

| Other substituted N-phenylpyrazine-2-carboxamides | Not specified |

In the pursuit of novel therapeutic agents, a series of carboxamide-linked pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have been designed and synthesized. nih.govrsc.org These compounds were developed as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govrsc.org The synthetic strategy focuses on creating a diverse set of derivatives with terminal carboxamide fragments to explore their interaction with the Mpro binding pocket. nih.gov

The synthesized derivatives demonstrated potent in vitro antiviral activity against the COVID-19 virus, with many preventing viral growth by over 90% at different concentrations, and exhibiting low cytotoxicity in Vero cells. nih.govrsc.org Molecular docking studies indicated that the carboxamide group plays a crucial role in binding to the active site of the Mpro enzyme. nih.gov

| Derivative | Antiviral Inhibition (%) at 10 µM | Cytotoxicity (IC₅₀ in µM) |

| Benzodioxan derivative | Not specified | 151.00 |

| Derivative 21 | 95.92 | High |

| Derivative 23 | 92.92 | High |

| Derivative 26 | 94.50 | Not specified |

Thiosemicarbazone derivatives incorporating a pyrazine moiety are a class of compounds with significant biological potential. The synthesis of these derivatives is typically achieved through a condensation reaction. nih.gov This reaction involves combining an appropriate aldehyde or ketone, in this case, one containing a pyrazine ring, with thiosemicarbazide or a substituted thiosemicarbazide. researchgate.netnih.gov

For example, the synthesis can be carried out by refluxing a mixture of a pyrazine-containing aldehyde or ketone with a thiosemicarbazide derivative in a suitable solvent, often with a catalytic amount of acid. mdpi.com The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product precipitates and can be collected and purified. nih.govmdpi.com This straightforward synthetic route allows for the generation of a diverse library of thiosemicarbazone derivatives with varied substituents on both the pyrazine and thiosemicarbazone components, enabling the exploration of structure-activity relationships. nih.gov

Formation of Schiff Bases from 2-Acetylpyrazine

2-Acetylpyrazine serves as a valuable precursor in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. These reactions typically involve the condensation of the ketone group in 2-acetylpyrazine with a primary amine. The resulting Schiff bases are of interest in various fields, including coordination chemistry and materials science.

The formation of Schiff bases from 2-acetylpyrazine has been demonstrated in several synthetic routes. For instance, 2-acetylpyrazine is utilized as a key intermediate in the preparation of the 2-acetylpyrazine Schiff base of S-methyldithiocarbazate researchgate.net. This highlights its role in creating more complex heterocyclic derivatives.

Another significant application is in the functionalization of materials. Palladium complexes supported on silica have been prepared using Schiff bases derived from 2-acetylpyrazine. The synthesis involves the reaction of 2-acetylpyrazine with 3-aminopropyltriethoxysilane, followed by a series of steps to anchor the resulting complex to a silica surface researchgate.net. This demonstrates the utility of 2-acetylpyrazine in creating ligands for catalysis.

The general reaction involves the carbonyl group of 2-acetylpyrazine reacting with the amino group of another compound to form an imine linkage, which is characteristic of Schiff bases.

Table 1: Examples of Schiff Bases Derived from 2-Acetylpyrazine

| Reactant with 2-Acetylpyrazine | Resulting Schiff Base Type | Reference |

|---|---|---|

| S-methyldithiocarbazate | 2-acetylpyrazine Schiff base of S-methyldithiocarbazate | researchgate.net |

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation and Electronic Properties

Spectroscopic analysis provides fundamental insights into the molecular framework of N-acetylpyrazine-2-carboxamide, confirming the presence of key functional groups and mapping the connectivity of its atoms.

Fourier Transformed Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazine (B50134) carboxamide derivatives, characteristic vibrational bands confirm the molecular structure. In the case of N-acetylated pyrazine carboxamides, specific peaks corresponding to N-H, C=O (amide and acetyl), and pyrazine ring vibrations are expected.

For instance, in related pyrazine carboxamide compounds, the N-H stretching vibrations typically appear in the region of 3163-3413 cm⁻¹ bendola.com. The carbonyl (C=O) stretching vibrations are particularly informative. Amides generally show a strong absorption band in the 1630-1680 cm⁻¹ region hilarispublisher.com. For this compound, two distinct C=O stretching bands are anticipated: one for the carboxamide carbonyl and another for the acetyl carbonyl, likely appearing at slightly different frequencies due to their distinct chemical environments. The pyrazine ring itself is characterized by C=N stretching vibrations, which are observed around 1580-1610 cm⁻¹ bendola.com.

Table 1: Typical FT-IR Vibrational Frequencies for Pyrazine Carboxamide Moieties

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3160 - 3415 |

| C=O (Amide) | Stretch | 1630 - 1680 |

Note: Data is based on analogous pyrazine carboxamide structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

For a closely related compound, 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate , the ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows characteristic signals that help identify the core structure. A broad singlet observed at δ 9.92 ppm is attributed to the amide proton (N-H). The protons of the two acetyl groups appear as distinct singlets at δ 2.57 ppm and δ 2.47 ppm. The pyrazine ring proton is observed as a singlet at δ 8.74 ppm .

The ¹³C NMR spectrum for the same analog further confirms the structure. Signals for the two acetyl carbonyl carbons appear at δ 171.5 ppm and δ 168.3 ppm, while the pyrazine carboxamide carbonyl carbon is found at δ 166.4 ppm. The carbon atoms of the pyrazine ring resonate at δ 153.5 ppm, δ 150.3 ppm, δ 135.6 ppm, and δ 135.2 ppm . These values provide a strong reference for the expected chemical shifts in this compound.

Table 2: ¹H and ¹³C NMR Data for 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.92 | broad singlet | Amide N-H |

| 8.74 | singlet | Pyrazine C-H | |

| 2.57 | singlet | Acetyl CH₃ | |

| 2.47 | singlet | Acetyl CH₃ | |

| ¹³C | 171.5 | - | Acetyl C=O |

| 168.3 | - | Acetyl C=O | |

| 166.4 | - | Carboxamide C=O |

Source: Data from a substituted analog, 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate .

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic systems like the pyrazine ring exhibit characteristic absorption bands. For pyrazine itself, absorption maxima are observed around 260 nm and 328 nm, corresponding to π-π* and n-π* transitions, respectively. The UV-Vis spectrum of pyrazine-2-carboxylic acid in an aqueous solution shows a strong absorption band in the 200–370 nm range researchgate.net. For this compound, similar absorption bands are expected, potentially shifted due to the electronic effects of the N-acetylcarboxamide substituent.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Using Time-of-Flight Mass Spectrometry with Electrospray Ionization (TOF MS ESI), the molecular mass of a compound can be determined with high accuracy. For the related compound 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate , analysis showed a peak corresponding to the sodium adduct of the dimer [2M+Na]⁺ at an m/z (mass-to-charge ratio) of 626.9478, which closely matched the calculated value of 626.9480 . This high-resolution measurement confirms the molecular formula of the analyzed compound. For this compound (C₇H₇N₃O₂), the expected exact mass is approximately 165.0538 Da, and its mass spectrum would show a molecular ion peak [M+H]⁺ or other adducts corresponding to this mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 5-Methylpyrazine-2-carboxamide was determined to be in the monoclinic crystal system with the space group P2₁/n researchgate.net. In its crystal lattice, molecules form inversion dimers through pairs of N-H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers are further connected by N-H⋯N and C-H⋯O hydrogen bonds, forming extensive ribbon-like structures researchgate.net. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns, with the amide N-H group and the carbonyl oxygen atoms playing a central role in the supramolecular assembly.

Table 3: Crystal Data and Structure Refinement for 5-Methylpyrazine-2-carboxamide

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₇N₃O |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 3.7592 (9) |

| b (Å) | 6.7317 (13) |

| c (Å) | 25.290 (5) |

| β (°) | 93.106 (14) |

| Volume (ų) | 639.0 (2) |

Source: Data from a related compound, 5-Methylpyrazine-2-carboxamide researchgate.net.

Powder X-ray Diffraction (PXRD) for Structural Confirmation

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of solid-state materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for any given crystalline phase, making it an indispensable tool for confirming the structure and ensuring the phase purity of synthesized compounds like this compound. americanpharmaceuticalreview.com

The PXRD pattern, which plots diffracted X-ray intensity against the diffraction angle (2θ), is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. americanpharmaceuticalreview.com The position and relative intensity of the peaks in the pattern are directly related to the dimensions of the unit cell and the arrangement of atoms within it, as described by the Bragg Law. americanpharmaceuticalreview.com For this compound, a representative PXRD analysis would involve comparing the experimentally obtained pattern with a pattern simulated from single-crystal X-ray diffraction data. A match between the two patterns confirms that the bulk material possesses the same crystal structure determined from the single crystal, verifying the structural integrity of the sample. This technique is crucial for identifying different polymorphic forms, which may exhibit distinct physical properties.

Supramolecular Interactions and Crystal Engineering Investigations

The crystal packing of this compound is directed by a sophisticated network of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, are key to understanding the supramolecular assembly and the principles of its crystal engineering.

Analysis of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal structure of pyrazine carboxamide derivatives. nsf.gov In the case of this compound, the amide group (-CONH-) and the pyrazine ring provide both donor and acceptor sites, leading to the formation of robust hydrogen-bonding networks.

Typically, molecules are linked by N—H⋯N hydrogen bonds, where the amide hydrogen acts as a donor and a pyrazine nitrogen atom acts as an acceptor. nih.govresearchgate.net These interactions can form dimers or chains, creating well-defined supramolecular motifs. For instance, similar structures often exhibit inversion dimers with an R²₂(10) ring motif. nih.gov Weaker C—H⋯O hydrogen bonds, involving carbon atoms of the pyrazine ring or acetyl group and the carbonyl oxygen, also play a crucial role in linking these primary motifs into more extended two-dimensional sheets or three-dimensional frameworks. nih.govresearchgate.net

Table 1: Representative Hydrogen Bond Geometries in Pyrazine Carboxamide Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···N | ~0.86 | ~2.10 | ~2.95 | ~170 |

| C—H···O | ~0.95 | ~2.50 | ~3.40 | ~155 |

Note: Data is representative of typical bond lengths and angles found in related pyrazine carboxamide crystal structures.

Characterization of π-π Stacking Interactions

The aromatic pyrazine rings in this compound participate in π-π stacking interactions, which are crucial for stabilizing the crystal packing, particularly in linking hydrogen-bonded sheets or chains. mdpi.comrsc.org These interactions typically occur in a parallel-slipped or offset arrangement rather than a direct face-to-face orientation to minimize electrostatic repulsion.

Hirshfeld Surface Analysis for Molecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. For a molecule like this compound, this analysis reveals the relative importance of different types of atomic contacts.

The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contact distances. nih.govnih.gov For typical organic molecules containing significant numbers of hydrogen atoms, the H···H contacts comprise the largest percentage of the Hirshfeld surface. nih.govnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Heterocyclic Carboxamides

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45 - 55% |

| C···H/H···C | 20 - 28% |

| O···H/H···O | 10 - 18% |

The red regions on the d_norm surface highlight contacts shorter than the van der Waals radii sum, corresponding to the strongest interactions, such as N—H···N and C—H···O hydrogen bonds. mdpi.com The fingerprint plots for O···H and N···H contacts typically appear as sharp spikes, indicative of the directional nature of hydrogen bonds. nih.govresearchgate.net

Energy Framework Analysis of Crystal Packing

To further quantify the forces governing the crystal architecture, energy framework analysis is employed. This method calculates the intermolecular interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors in the crystal lattice. mdpi.comrasayanjournal.co.in The results are visualized as frameworks where the thickness of the cylinders connecting molecular centroids is proportional to the interaction strength. mdpi.commdpi.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method to investigate the electronic properties of molecules. ikm.org.my By approximating the complex many-electron problem, DFT allows for the accurate calculation of various molecular attributes that are crucial for understanding the behavior of N-acetylpyrazine-2-carboxamide. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.

For derivatives of pyrazine (B50134) carboxamide, the distribution of these frontier orbitals is of particular interest. In N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, the HOMO is delocalized over the phenyl ring, the carboxamide group, and the trifluoromethyl group, while the LUMO is located over the pyrazine ring and the carboxamide group. This distribution suggests that a HOMO-LUMO transition would involve a transfer of electron density from the phenyl ring system to the pyrazine ring system through the amide linkage. In a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gaps were found to be in the range of 4.21–4.93 eV, indicating varying levels of reactivity based on the aryl substituent. nih.gov

Below is a table summarizing representative HOMO-LUMO energy gaps for related pyrazine derivatives, illustrating the influence of substituents on this key reactivity parameter.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 5-(3-acetylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.76 | -1.97 | 4.79 |

| 5-(4-(methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.03 | -1.81 | 4.21 |

| 5'chloro-N-(pyrazin-2-yl)-2,2'-bithiophene-5-carboxamide | -6.48 | -2.10 | 4.38 |

This data is illustrative and derived from studies on similar compounds to this compound. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org

In pyrazine derivatives, the MEP surface typically shows negative potential regions associated with the nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxamide group, indicating their nucleophilic character. nih.govnih.gov Conversely, positive potential is often found around the hydrogen atoms, particularly the amide proton. nih.gov For instance, in a study of cyanopyrazine-2-carboxamide derivatives, negative potential regions were observed over the carbonyl (C=O), cyano (C≡N), and phenyl groups, suggesting these as sites for electrophilic interaction. uantwerpen.be This information is crucial for understanding intermolecular interactions, including hydrogen bonding and potential interactions with biological receptors. ias.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. icm.edu.pl This analysis can quantify the stability of a molecule arising from these electronic interactions.

For pyrazine carboxamide derivatives, NBO analysis often reveals significant delocalization of electron density. The interaction between lone pair orbitals of nitrogen and oxygen atoms and the π* anti-bonding orbitals of adjacent bonds (e.g., LP(N) → π*(C=O)) indicates intramolecular charge transfer and contributes to the stability of the molecule. rsc.org In N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, NBO analysis showed that increased electron density at nitrogen and carbon atoms leads to the elongation of their respective bonds. Similarly, for N-methyl-N'-(4-nitrobenzylidene) pyrazine-2-carbohydrazide, NBO analysis was used to understand the intermolecular interactions arising from hyperconjugative interactions and charge delocalization. icm.edu.pl

For pyrazine derivatives, these descriptors have been used to compare the reactivity of different analogs. nih.gov For example, in a study of halogen-substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, Fukui functions and ALIE were used to identify the most likely sites for electrophilic attack. chemrxiv.org The electrophilicity index can be particularly useful in understanding the charge transfer capabilities of a molecule in a reaction. researchgate.net

The following table presents calculated reactivity descriptors for a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to this compound.

| Compound | Chemical Hardness (η) | Chemical Softness (σ) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| 5-(3-acetylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 2.395 | 0.417 | -4.365 | 3.97 |

| 5-(4-(methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 2.105 | 0.475 | -3.92 | 3.65 |

| 5'chloro-N-(pyrazin-2-yl)-2,2'-bithiophene-5-carboxamide | 2.19 | 0.457 | -4.29 | 4.20 |

This data is illustrative and derived from studies on similar compounds to this compound. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Charge Transfer

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent electromagnetic fields, such as light. researchgate.net It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) and understanding the nature of electronic transitions, including charge transfer phenomena. nih.gov

For molecules like this compound, which contain both electron-donating and electron-accepting groups, TD-DFT can elucidate the character of electronic transitions, such as n→π* and π→π* transitions. researchgate.net These transitions are responsible for the molecule's absorption of light at specific wavelengths. The calculations can also reveal the extent of intramolecular charge transfer (ICT) upon electronic excitation. For instance, the analysis of frontier orbitals can suggest the direction of charge transfer during an electronic transition. TD-DFT has been successfully applied to study the photodynamics of pyrazine, revealing ultrafast internal conversion processes between excited states. researchgate.net This theoretical approach is essential for understanding the photophysical properties of this compound and its potential applications in areas like materials science. iphy.ac.cn

Computational chemistry and theoretical modeling are powerful tools for understanding the behavior and properties of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) for electronic structure and property prediction, Time-Dependent DFT (TD-DFT) for simulating electronic spectra, Molecular Dynamics (MD) for observing solution-phase behavior, and molecular docking for predicting biomolecular interactions are commonly applied to novel compounds.

However, for this compound, specific published data relating to:

Electronic Spectrum Simulation (TD-DFT)

Natural Transition Orbital (NTO) Analysis

Molecular Dynamics (MD) Simulations in solution

Non-Linear Optical (NLO) Properties Prediction

Molecular Docking Studies, including protein-ligand binding mechanisms and enzyme inhibition modeling

could not be located.

Research in this area often focuses on series of compounds with various substitutions to explore structure-activity relationships. It is possible that this compound has been synthesized or computationally modeled as part of a larger library of compounds where it was not the primary focus of the resulting publication, and therefore is not indexed in a way that is easily retrievable.

Without specific data from peer-reviewed sources on this compound, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline. The generation of speculative or generalized data based on similar compounds would not meet the required standards of scientific accuracy and specificity.

Structure Activity Relationship Sar Investigations of N Acetylpyrazine 2 Carboxamide and Its Analogs

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of substituents on the pyrazine (B50134) ring and the nature of these substituents play a pivotal role in the biological activity of N-acetylpyrazine-2-carboxamide analogs. Studies on various pyrazine-2-carboxamide derivatives have demonstrated that even minor changes in substituent position can lead to significant differences in potency and selectivity.

For instance, in the context of antimycobacterial activity, the position of substituents on an N-phenylpyrazine-2-carboxamide scaffold has been shown to be crucial. The substitution pattern on the phenyl ring directly impacts the compound's effectiveness. Research has identified that specific substitutions, such as an iodine atom at the 3-position of the benzene ring, are important for antimycobacterial activity nih.gov.

Furthermore, the pyrazine ring itself offers multiple positions for substitution. The activity of pyrazinoic acid, the active form of the antitubercular drug pyrazinamide, is highly dependent on the arrangement of heteroatoms. Among aromatic rings with two nitrogen atoms, the pyrazine structure is considered optimal for potent antimycobacterial effects, as other isosteres like pyridazine and pyrimidine result in a loss of activity nih.gov. This highlights the importance of the specific placement of the nitrogen atoms within the heterocyclic ring.

The introduction of substituents on the pyrazine ring, such as a chlorine atom or a tert-butyl group, also modulates the biological activity. For example, a tert-butyl group at position 5 of the pyrazine ring was present in several compounds that showed notable inhibition of Mycobacterium tuberculosis nih.gov.

The following table summarizes the effect of positional isomerism and substituents on the antimycobacterial activity of selected pyrazine-2-carboxamide derivatives.

| Compound ID | Pyrazine Ring Substituent | N-Phenyl Ring Substituent | Antimycobacterial Activity |

| 1 | H | 4-trifluoromethyl | High |

| 2 | H | 2-bromo-3-methyl | High |

| 3 | H | 3-iodo-4-methyl | High |

| 4 | 5-tert-butyl-6-chloro | 3-iodo-4-methyl | Most active in TAACF screen |

Data synthesized from research findings nih.gov.

Influence of Lipophilicity and Electron-Withdrawing/Donating Groups on Activity

The lipophilicity and electronic properties of substituents are key determinants of the biological activity of this compound analogs. Lipophilicity, often expressed as log P, influences a compound's ability to cross cell membranes and reach its target. Electron-withdrawing and electron-donating groups can affect the molecule's interaction with its biological target and its metabolic stability.

Research has shown a correlation between increased lipophilicity and the antimycobacterial activity of certain pyrazine-2-carboxylic acid amides. For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which exhibited the highest lipophilicity (log P = 6.85) in its series, also showed the highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis nih.gov. This suggests that for this class of compounds, higher lipophilicity may be beneficial for activity.

The presence of electron-withdrawing groups on the benzene moiety has also been a focus of synthetic efforts to enhance biological activity nih.gov. Groups such as trifluoromethyl (-CF3) and halogens (e.g., -Cl, -Br, -I) are commonly incorporated. For instance, N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide was among the derivatives showing relatively high activity against M. tuberculosis nih.gov. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to the target.

The table below illustrates the relationship between lipophilicity, substituents, and antimycobacterial activity for a series of pyrazine-2-carboxylic acid amides.

| Compound | Pyrazine Substituents | N-Phenyl Substituents | log P | % Inhibition against M. tuberculosis |

| 2o | 5-tert-butyl, 6-chloro | 3,5-bis(trifluoromethyl) | 6.85 | 72 |

| 2d | 6-chloro | 3-methyl | Not specified | Poor |

| 2f | 5-tert-butyl, 6-chloro | 3-methyl | Not specified | Poor |

Data from a study on substituted amides of pyrazine-2-carboxylic acids nih.gov.

Conformational Analysis and Bioactive Conformations for Target Binding

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound and its analogs helps to identify the low-energy, bioactive conformations that are responsible for their pharmacological effects. The flexibility or rigidity of the molecule, as well as the preferred orientation of its functional groups, can significantly impact its activity.

The carboxamide linker (-CONH-) is a key structural feature in these molecules. It can exist in cis or trans conformations, with the trans conformation generally being more stable. The planarity of the pyrazine and any attached aromatic rings, connected by the carboxamide bridge, can influence how the molecule fits into a binding pocket. The formation of intramolecular or intermolecular hydrogen bonds can also stabilize certain conformations.

For example, in the context of antimycobacterial agents, it has been proposed that the formation of centrosymmetric dimer pairs through hydrogen bonding of the peptidic carboxamido group may be necessary for binding to the receptor site nih.gov. This suggests that a specific conformation that allows for such dimerization is the bioactive one.

Computational studies, such as molecular docking, are often employed to predict the binding modes of these compounds with their targets. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies of 3-benzylaminopyrazine-2-carboxamides with mycobacterial enoyl-ACP reductase (InhA) have shown that the pyrazine carboxamide group plays a crucial role by forming important interactions with amino acid residues like Tyr 158 and NAD+ mdpi.com. This highlights the importance of the spatial arrangement of the carboxamide group for target engagement.

SAR of Pyrazine-2-carboxamide Derivatives as Kinase Inhibitors

Pyrazine-2-carboxamide derivatives have emerged as a promising scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The SAR of these compounds as kinase inhibitors focuses on modifications that enhance potency and selectivity for the target kinase.

In the development of inhibitors for anaplastic lymphoma kinase (ALK), a therapeutic target in non-small cell lung cancer, pyrazine-2-carboxamide derivatives have been synthesized and evaluated nih.gov. Structural optimization of a lead compound led to the discovery of a potent EML4-ALK inhibitor. Computational modeling and docking studies were used to guide the SAR, illustrating the importance of specific structural features for binding to the kinase active site nih.gov.

Similarly, 3-amino-pyrazine-2-carboxamide derivatives have been designed as novel inhibitors of fibroblast growth factor receptor (FGFR) nih.gov. SAR exploration in this series led to the identification of a pan-FGFR inhibitor with favorable in vitro activity. Molecular docking studies were used to investigate the possible binding modes within the FGFR2 binding site, providing insights for further optimization nih.gov.

The discovery of pyrazine carboxamide inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell signaling, further underscores the versatility of this scaffold researchgate.netfigshare.com. The key discovery of the carboxamide moiety was essential for enhanced enzyme inhibitory potency and kinome selectivity researchgate.net. The structure-activity relationships were explored using various pendant amino ring systems, leading to the identification of potent and selective inhibitors researchgate.net.

The following table summarizes the key structural features and their impact on the activity of pyrazine-2-carboxamide derivatives as kinase inhibitors.

| Kinase Target | Key Structural Features | Impact on Activity |

| ALK | Optimized pyrazine-2-carboxamide scaffold | Potent inhibition of EML4-ALK |

| FGFR | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide core | Pan-FGFR inhibition |

| HPK1 | Diaminopyrimidine carboxamide | Potent and selective inhibition |

Information synthesized from multiple sources on kinase inhibitors nih.govnih.govresearchgate.netfigshare.com.

SAR in Antimycobacterial and Antibacterial Pyrazine Carboxamide Derivatives

The pyrazine-2-carboxamide scaffold is the basis for pyrazinamide, a first-line antituberculosis drug. Consequently, extensive SAR studies have been conducted on its derivatives to develop new antimycobacterial agents with improved efficacy and to overcome drug resistance.

The antimycobacterial activity of these compounds is highly dependent on the substituents on both the pyrazine and the N-aryl rings. For instance, a series of N-phenyl pyrazine-2-carboxamide derivatives showed that compounds with specific halogen and alkyl substitutions on the phenyl ring, such as N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, exhibited high activity against M. tuberculosis nih.gov. The presence of a 5-tert-butyl-6-chloro substitution on the pyrazine ring in combination with a 3-iodo-4-methylphenyl group resulted in the most active compound in a particular screening nih.gov.

The carboxamide group is essential for the activity of many of these compounds, as it is believed to be involved in the prodrug activation of pyrazinamide to pyrazinoic acid nih.govnih.gov. However, some derivatives are designed to be active in their own right. For example, 3-benzylaminopyrazine-2-carboxamides have been synthesized and evaluated, with some compounds showing in vitro activity against Mycobacterium tuberculosis H37Rv that was equivalent to or better than pyrazinamide mdpi.com. The best activity in this series was observed for 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide mdpi.com.

In terms of antibacterial activity against other bacteria, some pyrazine carboxamide derivatives have shown moderate activity. For example, some 3-benzylaminopyrazine-2-carboxamides displayed moderate activity against Enterococcus faecalis and Staphylococcus aureus mdpi.com. A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activities against extensively drug-resistant Salmonella Typhi. One derivative, in particular, demonstrated the strongest antibacterial potency mdpi.com.

The table below provides a summary of the SAR of pyrazine carboxamide derivatives against mycobacteria and other bacteria.

| Compound Series | Key Substituents for Activity | Target Organism |

| N-phenyl pyrazine-2-carboxamides | Halogens (I, Br) and trifluoromethyl on the phenyl ring; tert-butyl and chloro on the pyrazine ring. | Mycobacterium tuberculosis |

| 3-benzylaminopyrazine-2-carboxamides | 4-methylbenzylamino at the 3-position of the pyrazine ring. | Mycobacterium tuberculosis, Enterococcus faecalis, Staphylococcus aureus |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Arylation at the 4-position of the phenyl ring. | Extensively drug-resistant Salmonella Typhi |

Data compiled from various studies on antimycobacterial and antibacterial pyrazine carboxamides nih.govmdpi.commdpi.com.

SAR of Carboxamide-Linked Heterocycles as Antiviral Agents

Carboxamide-linked heterocyclic compounds, including those with a pyrazine core, have been investigated as potential antiviral agents. The SAR in this area focuses on identifying structural modifications that enhance potency against specific viral targets while minimizing cytotoxicity.

In the search for anti-norovirus agents, a series of heterocyclic carboxamide derivatives were synthesized and evaluated. Initial SAR studies highlighted the importance of halogen substituents on the heterocyclic scaffold. For example, a 4,6-di-fluoro-benzothiazole derivative was found to be a more potent inhibitor than the initial lead compound nih.gov. The hybridization of different halogenated heterocyclic systems led to a compound with significantly enhanced anti-norovirus activity, suggesting that a combination of optimal fragments can lead to more potent molecules nih.gov.

Carboxamide-linked pyridopyrrolopyrimidines have also been designed and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro). The SAR analysis of this series was based on both biological and theoretical results. A benzodioxan derivative showed very potent anti-SARS-CoV-2 activity rsc.org. The carboxamide group in these inhibitors is often crucial for binding to the active site of the protease, forming key hydrogen bonds with amino acid residues rsc.org.

Pyrazine carboxamide analogs such as T-705 (Favipiravir) and T-1105 are known broad-spectrum viral polymerase inhibitors effective against various RNA viruses nih.gov. The core pyrazine carboxamide structure is essential for their mechanism of action.

The table below summarizes the SAR findings for carboxamide-linked heterocycles as antiviral agents.

| Viral Target | Heterocyclic Scaffold | Key SAR Findings |

| Norovirus | Thiophene and Benzothiazole Carboxamides | Halogen substituents on the heterocyclic rings are important for activity. Hybrid compounds show enhanced potency. |

| SARS-CoV-2 Mpro | Pyridopyrrolopyrimidine Carboxamides | The carboxamide group is critical for binding. Specific substituents on the terminal aryl ring enhance activity. |

| RNA Viruses (Polymerase) | Pyrazine Carboxamides | The core pyrazine-2-carboxamide structure is essential for broad-spectrum activity. |

Information synthesized from research on antiviral heterocyclic carboxamides nih.govrsc.orgnih.gov.

Preclinical Mechanistic and Biochemical Pathway Research

Enzyme Inhibition Studies

The pyrazine-2-carboxamide core structure has been identified as a key pharmacophore in the development of inhibitors for several important enzyme targets.

Derivatives of pyrazine-2-carboxamide have been successfully developed as potent kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.govmdpi.com

EML4-ALK: The echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) fusion protein is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC). nih.govmdpi.com Researchers have discovered novel and potent EML4-ALK inhibitors by optimizing a pyrazine-2-carboxamide scaffold. nih.gov One such derivative, compound 12c, demonstrated significant antitumor activity in a mouse xenograft model expressing EML4-ALK. nih.gov

B-Raf Kinase: B-Raf is a serine/threonine kinase that plays a vital role in the MAPK/ERK signaling pathway, which is often hyperactivated in cancers like melanoma. nih.govf1000research.com A high-throughput screening identified 2-(3,4,5-trimethoxyphenylamino)-6-(3-acetamidophenyl)pyrazine as a micromolar inhibitor of B-Raf. nih.gov This discovery served as a starting point for the synthesis of a series of novel compounds, leading to the identification of inhibitors with nanomolar activity against B-Raf. nih.gov

Other Kinases: The versatility of the pyrazine-2-carboxamide scaffold is evident in its ability to target other kinases. Gilteritinib, a pyrazine-2-carboxamide drug, is a potent dual inhibitor of FLT3 and AXL kinases, approved for treating acute myeloid leukemia (AML). nih.gov Darovasertib, another derivative, is a potent inhibitor of Protein Kinase C (PKC) used for metastatic uveal melanoma. nih.gov Additionally, studies have shown that pyrazine-2-carboxamide derivatives can inhibit other tyrosine kinases such as AXL1 and TRKA. ajchem-a.com

Table 1: Inhibitory Activity of Pyrazine-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC₅₀ | Indication |

|---|---|---|---|

| Gilteritinib | FLT3, AXL | 0.29 nM, 0.73 nM nih.gov | Acute Myeloid Leukemia (AML) nih.gov |

| Darovasertib | PKCα, PKCθ, GSK3β | 1.9 nM, 0.4 nM, 3.1 nM nih.gov | Metastatic Uveal Melanoma nih.gov |

| Compound 12c | EML4-ALK | Not specified | Preclinical for NSCLC nih.gov |

| 2-(3,4,5-trimethoxyphenylamino)-6-(3-acetamidophenyl)pyrazine | B-Raf | 3.5 µM nih.gov | Preclinical for Melanoma nih.gov |

| Compound 4 | AXL1, TRKA | 41% inhibition, 34% inhibition* ajchem-a.com | Preclinical |

*Inhibition percentages at a fixed concentration, not IC₅₀ values.

InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. uniprot.orgnih.govmdpi.com Inhibition of InhA is the primary mechanism of the frontline anti-tuberculosis drug isoniazid. nih.gov

Pyrazinamide, a pyrazine-2-carboxamide analog, is a first-line drug used to treat tuberculosis. researchgate.netnih.gov While its primary mechanism involves conversion to pyrazinoic acid, research into other pyrazine-2-carboxamide derivatives has revealed direct inhibitory potential against mycobacterial targets. nih.gov A study on substituted amides of pyrazine-2-carboxylic acids demonstrated that these compounds possess antimycobacterial activity. researchgate.net For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed 72% inhibition against Mycobacterium tuberculosis. researchgate.net Although not explicitly stated as direct InhA inhibition in this study, the disruption of mycobacterial growth often involves targeting essential pathways like mycolic acid synthesis. Other research has identified different carboxamide-based scaffolds, such as pyrrolidine carboxamides, as potent direct inhibitors of InhA. nih.govresearchgate.net

The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is an essential enzyme for the replication of the virus, making it a prime target for antiviral drug development. nih.govnih.govresearchgate.net Mpro is a cysteine protease that processes viral polyproteins. researchgate.net While extensive research has been conducted to identify Mpro inhibitors, the available literature does not specifically highlight N-acetylpyrazine-2-carboxamide or its close analogs as inhibitors of this enzyme. The search for Mpro inhibitors has largely focused on peptidomimetic compounds and other chemical scaffolds that can form covalent or non-covalent bonds with the catalytic cysteine residue in the enzyme's active site. nih.govresearchgate.net

Membrane-bound pyrophosphatases (mPPases) are crucial enzymes for the survival of various pathogenic organisms, including protist parasites, by coupling the hydrolysis of pyrophosphate to ion transport across membranes. elifesciences.orgnih.govnih.gov These enzymes are considered attractive drug targets because they are absent in humans. nih.govnih.gov Current research on small molecule inhibitors for mPPases has focused on compounds like bisphosphonates and isoxazole-based derivatives. elifesciences.orgnih.gov There is no information in the provided search results to suggest that this compound or related pyrazine-2-carboxamide derivatives have been investigated as inhibitors of membrane-bound pyrophosphatases.

Receptor Binding Investigations

The ability of a compound to bind to specific receptors is a key aspect of its pharmacological profile. Research into the receptor binding properties of pyrazine (B50134) derivatives is ongoing. There is some speculation regarding the interaction of certain pyrazines, such as acetylpyrazines found in e-cigarette flavorings, with nicotinic acetylcholine receptors. researchgate.net However, this research points towards an indirect effect mediated by the olfactory nerve rather than direct receptor binding. researchgate.net There is currently no specific data available from the provided search results describing receptor binding investigations for this compound.

Biochemical Pathway Modulation by this compound and its Analogs

By inhibiting key enzymes, pyrazine-2-carboxamide derivatives can modulate critical biochemical pathways.

Cancer Signaling Pathways: As potent kinase inhibitors, these compounds can disrupt oncogenic signaling cascades. For example, by inhibiting B-Raf, pyrazine derivatives block the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers. nih.gov Similarly, inhibition of EML4-ALK or FLT3/AXL disrupts the downstream signaling that drives tumor growth. nih.govajchem-a.com

Photosynthesis Inhibition: In non-clinical settings, certain N-phenylpyrazine-2-carboxamides have been shown to inhibit photosynthesis. mdpi.com For example, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide was identified as an inhibitor of the oxygen evolution rate in spinach chloroplasts. mdpi.com This indicates that the pyrazine-2-carboxamide scaffold can interfere with electron transport chains, a fundamental biochemical process.

Secondary Metabolite Production in Plants: Some pyrazine derivatives have been investigated as abiotic elicitors that can stimulate defensive reactions in plant cells, leading to an increased production of secondary metabolites like flavonoids. mdpi.com This suggests a role in modulating plant biochemical pathways related to stress response and biosynthesis.

Metal Complexation and Catalytic Applications

Ruthenium(II) Complexes of Pyrazine-2-carboxamide Ligands in Transfer Hydrogenation

The coordination chemistry of pyrazine-2-carboxamide derivatives has been explored in the development of ruthenium(II) catalysts, particularly for transfer hydrogenation reactions. These reactions are fundamental in organic synthesis for the reduction of ketones and aldehydes to alcohols. The pyrazine-2-carboxamide scaffold offers versatile binding sites for metal coordination, influencing the catalytic efficiency and selectivity of the resulting complexes.

Research into dinuclear "piano-stool" ruthenium(II) complexes has highlighted the role of pyrazine-carboxylate and pyrazine-carboxamide ligands in mediating the transfer hydrogenation of a wide array of ketones. In these studies, ligands such as pyrazine-2-carboxylic acid (HL1), N-(quinolin-8-yl)pyrazine-2-carboxamide (HL2), 5-methyl-N-(quinolin-8-yl)pyridine-2-carboxamide (HL3), and 5-chloro-N-(quinolin-8-yl)pyridine-2-carboxamide (HL4) were reacted with a [Ru(η⁶-p-cymene)Cl₂]₂ precursor. This led to the formation of dinuclear ruthenium(II) complexes, for instance, [{Ru(η⁶-p-cymene)Cl₂}-μ-(L1)-{Ru(p-cymene)Cl}] (Ru1) and cationic dinuclear complexes for the other ligands researchgate.net.

These complexes were comprehensively characterized using various spectroscopic methods including FT-IR, ¹H NMR, ¹³C{¹H} NMR, and mass spectrometry. The molecular structures of some of these complexes were confirmed by single-crystal X-ray crystallography, revealing a "piano-stool" coordination geometry researchgate.net.

The catalytic prowess of these ruthenium(II) complexes was demonstrated in the transfer hydrogenation of ketones using isopropanol as the hydrogen source in the presence of a base. The catalysts exhibited high activity, achieving turnover numbers (TON) up to 24,000 with catalyst concentrations as low as 0.002 mol% researchgate.net. The catalytic performance was found to be dependent on the specific ligand structure, the coordination environment of the ruthenium center, and the nature of the ketone substrate researchgate.net.

Further investigations into heterocyclic (pyrazine)carboxamide Ru(II) complexes have expanded the scope of these catalysts. For example, ligands such as N-(¹H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL₁) and N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL₂) were reacted with [RuCl₂(p-cymene)]₂ to yield complexes like [Ru(L₁)(p-cymene)Cl] (Ru1) and [Ru(L₂)(p-cymene)Cl] (Ru2) nih.gov. These complexes also adopt a pseudo-octahedral piano stool geometry around the Ru(II) atom nih.govrsc.org.

Below is a table summarizing the types of pyrazine-2-carboxamide ligands used in the synthesis of dinuclear Ruthenium(II) complexes and the resulting complex types.

| Ligand | Ligand Abbreviation | Resulting Ruthenium(II) Complex Type |

| Pyrazine-2-carboxylic acid | HL1 | Dinuclear Piano-Stool Complex researchgate.net |

| N-(quinolin-8-yl)pyrazine-2-carboxamide | HL2 | Cationic Dinuclear Complex researchgate.net |

| 5-methyl-N-(quinolin-8-yl)pyridine-2-carboxamide | HL3 | Cationic Dinuclear Complex researchgate.net |

| 5-chloro-N-(quinolin-8-yl)pyridine-2-carboxamide | HL4 | Cationic Dinuclear Complex researchgate.net |

| N-(¹H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide | HL₁ | Mononuclear Piano-Stool Complex nih.gov |

| N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide | HL₂ | Mononuclear Piano-Stool Complex nih.gov |

This table illustrates the diversity of pyrazine-2-carboxamide based ligands used in the synthesis of catalytically active Ruthenium(II) complexes.

Silver(I) Complexes of 2-Acetylpyrazine Schiff Bases

The field of medicinal inorganic chemistry has shown significant interest in the synthesis of silver(I) complexes due to their potential therapeutic applications. Schiff bases derived from 2-acetylpyrazine have been utilized as ligands for the synthesis of novel silver(I) complexes. These ligands are typically formed through the condensation reaction of 2-acetylpyrazine with an appropriate amine.

In one study, a new ethylenediamine Schiff base of 2-acetylpyrazine, abbreviated as Py-Py, was synthesized and subsequently used to prepare a silver(I) complex, [Ag(Py-Py)]₂·2(NO₃) researchgate.net. The synthesis and characterization of this complex were carried out using a variety of physicochemical techniques, including elemental analysis, ¹H NMR, ¹³C NMR, ESI-QTOF-MS, FT/IR, and UV-Vis spectroscopy. Theoretical calculations using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) were also employed to understand the electronic structure and properties of the complex researchgate.net.

The characterization data suggested a distorted tetrahedral geometry around the silver(I) ion, which is consistent with its d¹⁰ electronic configuration. The UV-Vis spectra of the silver(I) complex showed intense absorption bands attributed to intraligand charge transfer transitions (π-π) and interligand charge-transfer with some contribution from Ag(dπ) → L(π) transitions researchgate.net.

The biological evaluation of such silver(I) complexes has revealed their potential as cytotoxic agents. For instance, the silver(I) complex of the 2-acetylpyrazine Schiff base, [Ag(Py-Py)]₂·2(NO₃), was found to exhibit significant cytotoxicity against certain cancer cell lines, with IC₅₀ values indicating a potency comparable to or even better than the established anticancer drug cisplatin researchgate.net. The metal-free Schiff base ligand, in contrast, showed very low activity, highlighting the crucial role of the silver(I) ion in the biological activity of the complex researchgate.net.

The table below summarizes the characterization techniques used for the silver(I) complex of the 2-acetylpyrazine Schiff base and the key findings.

| Characterization Technique | Information Obtained |

| Elemental Analysis | Confirmed the elemental composition of the synthesized complex. |

| ¹H NMR and ¹³C NMR | Provided information on the chemical environment of the protons and carbons in the ligand upon complexation. |

| ESI-QTOF-MS | Determined the mass-to-charge ratio of the complex, confirming its molecular weight. |

| FT/IR Spectroscopy | Showed shifts in vibrational frequencies of the ligand upon coordination to the silver(I) ion. |

| UV-Vis Spectroscopy | Revealed electronic transitions, suggesting a distorted tetrahedral geometry around the Ag(I) center researchgate.net. |

| Theoretical Calculations (DFT/TD-DFT) | Supported the experimental findings regarding the structure and electronic properties of the complex researchgate.net. |

This table provides an overview of the analytical methods employed to characterize the Silver(I) complexes of 2-acetylpyrazine Schiff bases and the nature of the information gleaned from each technique.

Patent Landscape and Research Trends

Analysis of Patent Filings Related to N-Acetylpyrazine-2-carboxamide and Derivatives

The patent landscape for pyrazine (B50134) derivatives is extensive, indicating significant commercial and scientific interest in this class of compounds. researchgate.net A review of patents published from 2008 onwards reveals that pyrazine derivatives are prominent for their diverse and potent pharmacological activities. researchgate.net These patents cover a wide range of applications, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, and anticancer uses. researchgate.netnih.gov

Key patented areas involve the synthesis of novel pyrazine carboxamide derivatives and their application as therapeutic agents. For instance, patents describe pyridine, pyridazine, pyrimidine, or pyrazine carboxamides as agents for raising HDL-cholesterol. google.com The core structure of pyrazine-2-carboxamide is frequently modified to create new chemical entities with improved efficacy or novel mechanisms of action. This continuous innovation highlights the importance of the pyrazine scaffold in drug discovery and development. The interest is driven by the fact that pyrazine derivatives are found ubiquitously in nature and have been successfully developed into marketed drugs for various diseases. researchgate.netnih.gov

Emerging Research Areas and Novel Applications of Pyrazine Carboxamides

Research into pyrazine carboxamides is continually uncovering new potential uses across various scientific disciplines, from medicine to agriculture.

Antimicrobial and Anticancer Agents: A significant area of research focuses on the synthesis of novel pyrazine carboxamide derivatives to combat infectious diseases and cancer. researchgate.netmdpi.com Recent studies have demonstrated the antibacterial efficacy of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against extensively drug-resistant (XDR) Salmonella Typhi, a major public health threat. mdpi.com Furthermore, derivatives of 3-aminopyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a promising target for cancer therapy. nih.gov Metal complexes involving pyrazine-2-carboxamide have also been synthesized and investigated for their anticancer properties. researchgate.net Ruthenium(II) complexes with heterocyclic pyrazine carboxamide ligands have shown cytotoxicity against several cancer cell lines, in some cases surpassing the efficacy of cisplatin. rsc.org

Fungicides and Herbicides: In agriculture, pyrazine carboxamides are being explored as active ingredients in fungicides. A fragment recombination strategy has led to the discovery of pyrazine-carboxamide-diphenyl-ethers as new succinate dehydrogenase inhibitors (SDHIs), which have shown potent activity against soybean gray mold and wheat powdery mildew. nih.gov Some substituted pyrazine carboxamides also exhibit herbicidal properties by inhibiting photosynthetic electron transport. phcog.com

Elicitors in Plant Biotechnology: An innovative application of pyrazine carboxamides is their use as elicitors to enhance the production of valuable secondary metabolites in plant cell cultures. phcog.comnih.gov For example, specific synthetic pyrazine-2-carboxamide derivatives have been shown to significantly increase the production of taxifolin and silychristin in Silybum marianum (milk thistle) cultures and rutin in Fagopyrum esculentum (buckwheat) cultures. phcog.comnih.gov

| Derivative Class | Emerging Application | Key Finding | Reference |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Antibacterial (Anti-XDR S. Typhi) | Compound 5d showed the strongest activity with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL. | mdpi.com |

| Pyrazine-carboxamide-diphenyl-ethers | Fungicide (SDHI) | Compound 6y exhibited 95% inhibition of soybean gray mold at 100 mg/L. | nih.gov |

| 3-Aminopyrazine-2-carboxamide derivatives | Anticancer (FGFR inhibitor) | Compound 18i was identified as a pan-FGFR inhibitor with potent antitumor activity in cell lines. | nih.gov |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Plant Biotechnology (Elicitor) | Effectively enhanced the production of taxifolin in Silybum marianum cultures. | phcog.comnih.gov |

| Heterocyclic (pyrazine)carboxamide Ru(ii) complexes | Anticancer | Complexes Ru1 and Ru2 showed superior cytotoxicity against A549, PC-3, and Caco-2 cell lines compared to cisplatin. | rsc.org |

Challenges and Future Directions in Pyrazine Carboxamide Research

Despite the promising results, several challenges remain in the field of pyrazine carboxamide research. A primary challenge is overcoming drug resistance, particularly in antibacterial and anticancer applications, which necessitates the continuous design and synthesis of novel derivatives. mdpi.com Another significant hurdle in pharmaceutical development is the solubility of these compounds.

Future research will likely focus on several key areas:

Rational Drug Design: The use of combinatorial chemistry, molecular docking, and chemical proteomics will be crucial in discovering more potent and selective pyrazine derivatives. nih.govnih.gov This approach allows for a more targeted synthesis strategy, potentially reducing the time and cost of drug discovery.

Novel Drug Delivery Systems: Investigating alternative solvents and formulation strategies is essential for improving the bioavailability of pyrazine carboxamides. Research into the solubility of pyrazine-2-carboxamide in "safer" solvents like ionic liquids points towards a potential direction for future pharmaceutical processing. researchgate.net

Hybrid Molecules: Creating hybrid molecules that combine the pyrazine carboxamide scaffold with other pharmacologically active natural products is a promising strategy to enhance bioactivity and reduce toxicity. nih.gov

Expansion of Applications: The diverse biological activities of pyrazine carboxamides suggest that their potential applications are not yet fully realized. Future work could explore their utility in treating a wider range of diseases, including parasitic and viral infections, and as neuroprotective agents. nih.gov

The continued exploration of the pyrazine carboxamide structure holds considerable promise for the development of new and effective therapeutic agents and agrochemicals.

Q & A

Basic Research Questions